molecular formula C24H20ClFN4O4S2 B12368268 Dhx9-IN-3

Dhx9-IN-3

Cat. No.: B12368268
M. Wt: 547.0 g/mol
InChI Key: ZYOZMPHRCIZYSL-UHFFFAOYSA-N
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Description

Dhx9-IN-3 is a small molecule inhibitor targeting the DEAH-box helicase 9 (DHX9), an ATP-independent RNA helicase. DHX9 plays a crucial role in various cellular processes, including replication, transcription, translation, RNA splicing, and RNA processing. Overexpression of DHX9 has been observed in multiple cancer types, making it an attractive target for oncology drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dhx9-IN-3 involves multiple steps, including the preparation of key intermediates and their subsequent coupling reactions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic strategies for similar compounds often involve:

    Formation of Core Structure: This step typically involves the construction of the core heterocyclic structure through cyclization reactions.

    Functional Group Modifications: Introduction of various functional groups to enhance the compound’s activity and selectivity.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Dhx9-IN-3 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Dhx9-IN-3 has several scientific research applications, particularly in the fields of oncology and molecular biology:

Mechanism of Action

Dhx9-IN-3 exerts its effects by inhibiting the ATPase activity of DHX9, thereby preventing the unwinding and resolution of double-stranded and single-stranded DNA/RNA hybrids. This inhibition leads to the accumulation of RNA/DNA secondary structures, such as R-loops and circular RNA, inducing replication stress and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dhx9-IN-3 is unique due to its high selectivity and potency in inhibiting DHX9, making it a promising candidate for further development as an oncology therapeutic. Its ability to induce replication stress specifically in microsatellite instable tumors highlights its potential for targeted cancer therapy .

Properties

Molecular Formula

C24H20ClFN4O4S2

Molecular Weight

547.0 g/mol

IUPAC Name

N-[3-chloro-5-(methanesulfonamido)phenyl]-4-[3-[(5-fluoropyridin-3-yl)methoxy]pyridin-2-yl]-5-methylthiophene-2-carboxamide

InChI

InChI=1S/C24H20ClFN4O4S2/c1-14-20(23-21(4-3-5-28-23)34-13-15-6-17(26)12-27-11-15)10-22(35-14)24(31)29-18-7-16(25)8-19(9-18)30-36(2,32)33/h3-12,30H,13H2,1-2H3,(H,29,31)

InChI Key

ZYOZMPHRCIZYSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C(=O)NC2=CC(=CC(=C2)Cl)NS(=O)(=O)C)C3=C(C=CC=N3)OCC4=CC(=CN=C4)F

Origin of Product

United States

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